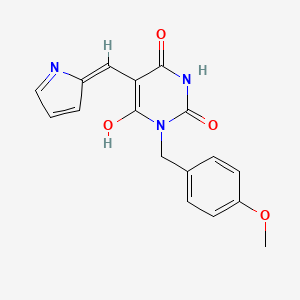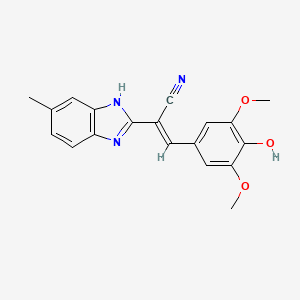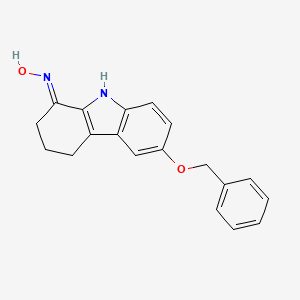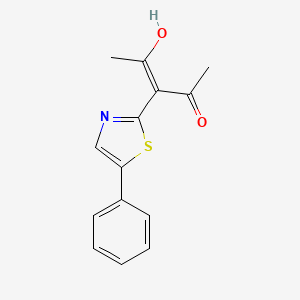![molecular formula C13H17N5O B3723065 5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B3723065.png)
5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol
Overview
Description
5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol is a complex organic compound that features a diethylamino group, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group.
Coupling with Phenol: The final step involves coupling the triazole and diethylamino intermediates with a phenol derivative under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Compounds with different substituents replacing the diethylamino group.
Scientific Research Applications
5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene Derivatives: Compounds like tetra(4-(diethylamino)phenyl)ethene exhibit similar structural features and are used in similar applications.
Imidazole Derivatives: These compounds share the triazole ring structure and are also used in medicinal chemistry and materials science.
Uniqueness
5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group, triazole ring, and phenol group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
5-(diethylamino)-2-[(Z)-1,2,4-triazol-4-yliminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-17(4-2)12-6-5-11(13(19)7-12)8-16-18-9-14-15-10-18/h5-10,19H,3-4H2,1-2H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXHFBLKJJOPH-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\N2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{N'-[(1E)-1-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINOLIN-3-YL)ETHYLIDENE]HYDRAZINECARBONYL}PROPANOIC ACID](/img/structure/B3722982.png)

![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723000.png)


![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B3723039.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3723044.png)

![4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL](/img/structure/B3723060.png)

![3-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B3723077.png)
![4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol](/img/structure/B3723084.png)
![4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol](/img/structure/B3723090.png)
